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L-LEUCINE, N-ACETYL (D10)

Cat. No.: B1580024
M. Wt: 183.3
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Description

Significance of N-Acetylated Amino Acids in Biological Systems

N-acetylation is a widespread and vital protein modification in eukaryotes, affecting a vast array of proteins. oup.comcreative-proteomics.com This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a protein or amino acid, a reaction catalyzed by N-acetyltransferases (NATs). oup.comcreative-proteomics.com The biological significance of N-acetylated amino acids (NAAAs) is extensive and multifaceted.

NAAAs are implicated in a variety of biological processes, including the regulation of protein function, involvement in the urea (B33335) cycle, and myelin synthesis. mdpi.com The acetylation can alter a protein's stability, localization, and interactions with other molecules. creative-proteomics.com For instance, N-terminal acetylation can protect proteins from degradation and facilitate protein-protein interactions. creative-proteomics.com Furthermore, NAAAs can act as metabolic intermediates and have been identified as biomarkers for certain inborn errors of metabolism, such as maple syrup urine disease (MSUD). mdpi.com

The Role of L-Leucine and its Derivatives in Metabolic Homeostasis Research

L-leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in regulating metabolic homeostasis. nih.govnih.gov It is a well-established activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govresearchgate.net Through the mTOR pathway, leucine (B10760876) influences protein synthesis, tissue regeneration, and energy balance. researchgate.netcaldic.com

Research has increasingly focused on the potential of L-leucine and its derivatives to modulate lipid metabolism and glucose homeostasis. nih.govmdpi.com Studies have shown that leucine supplementation can enhance insulin (B600854) sensitivity, promote fatty acid oxidation, and potentially reduce adiposity. nih.govmdpi.com Leucine and its metabolites, such as α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB), are thought to act as signaling molecules in the regulation of energy homeostasis. mdpi.com These findings have spurred investigations into the therapeutic potential of leucine and its derivatives for metabolic disorders. nih.gov

Overview of Deuterium (B1214612) Labeling (D10) in Advanced Metabolic Tracing Studies

Isotopic labeling is a technique used to trace the path of a molecule through a chemical reaction or metabolic pathway. wikipedia.org Stable isotopes, which are non-radioactive, are frequently used for this purpose. creative-proteomics.com Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in metabolic research. researchgate.netsymeres.com

Deuterium labeling involves replacing hydrogen atoms in a molecule with deuterium. symeres.com This substitution allows researchers to track the molecule and its metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcreative-proteomics.com The increased mass of the deuterated molecule makes it distinguishable from its non-labeled counterparts. nih.gov

In the context of N-Acetyl-L-Leucine (D10), the "D10" designation indicates that ten hydrogen atoms in the leucine part of the molecule have been replaced with deuterium. This heavy labeling makes it an excellent tracer for in vivo and in vitro studies of amino acid metabolism. smolecule.com The use of deuterated water (²H₂O) is another common method for in vivo assessment of lipid and protein turnover. nih.gov

Academic Research Trajectories for N-Acetyl-L-Leucine (D10)

The synthesis of N-Acetyl-L-Leucine (D10) typically involves the acetylation of L-Leucine-d10. vulcanchem.com This labeled compound is primarily utilized in research settings. smolecule.com One of the main applications of N-Acetyl-L-Leucine (D10) is as a tracer in metabolic studies to investigate the intricacies of amino acid metabolism. smolecule.com Its use in conjunction with advanced analytical techniques allows for the precise measurement of metabolic flux and the elucidation of metabolic pathways.

Furthermore, given the interest in the therapeutic properties of N-acetyl-L-leucine for conditions like vertigo and certain neurological disorders, the deuterated form can be instrumental in pharmacokinetic and pharmacodynamic studies. nih.govnih.gov Deuterium labeling can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. symeres.com Research trajectories for N-Acetyl-L-Leucine (D10) are therefore likely to continue focusing on its application as a sophisticated tool for understanding fundamental biological processes and for the development of novel therapeutic strategies.

Compound Name
N-Acetyl-L-Leucine
N-Acetyl-L-Leucine (D10)
L-Leucine
L-Leucine-d10
Acetyl-Coenzyme A
α-Ketoisocaproate
β-Hydroxy-β-methylbutyrate

Interactive Data Table: Chemical Properties

PropertyN-Acetyl-L-LeucineN-Acetyl-L-Leucine (D10)
Molecular Formula C8H15NO3C8H5D10NO3
Molecular Weight 173.21 g/mol 183.3 g/mol
IUPAC Name (2S)-2-acetamido-4-methylpentanoic acid(2S)-2-acetamido-4-methylpentanoic acid-d10
CAS Number 1188-21-2Not Available
Synonyms N-acetyl-L-leucinateN-Acetyl-L-leucine d10

Data sourced from PubChem and BOC Sciences. nih.gov

Properties

Molecular Weight

183.3

Purity

98%

Origin of Product

United States

Biosynthesis and Enzymatic Interconversions of N Acetyl L Leucine

Enzymatic Synthesis Pathways

The creation of N-Acetyl-L-leucine from L-leucine is an enzymatically driven process. hmdb.ca N-acetyl amino acids can be formed through the direct action of specific N-acetyltransferases or via the breakdown of N-acetylated proteins by certain hydrolases. hmdb.ca

N-acetyltransferases are a class of enzymes responsible for transferring an acetyl group, typically from acetyl-CoA, to a recipient molecule. In the context of L-leucine, these enzymes catalyze its N-acetylation, a process that can influence protein synthesis, degradation, and function, as well as play a role in regulating metabolic pathways. ontosight.ai The acetylation of L-leucine can be a crucial step in modulating cellular responses to various nutritional and environmental signals. ontosight.ai

A key enzyme in this process is Acetyl-CoA:L-leucine N-acetyltransferase, also known as leucine (B10760876) N-acetyltransferase (EC 2.3.1.66). qmul.ac.ukwikipedia.org This enzyme specifically catalyzes the reaction between acetyl-CoA and L-leucine to produce N-Acetyl-L-leucine and Coenzyme A (CoA). qmul.ac.ukwikipedia.org

Reaction: acetyl-CoA + L-leucine <=> CoA + N-acetyl-L-leucine qmul.ac.uk

This enzyme exhibits a degree of substrate flexibility. While its primary substrates are acetyl-CoA and L-leucine, it can also utilize propanoyl-CoA as an acetyl donor, although at a slower rate. qmul.ac.ukexpasy.orggenome.jp Furthermore, it can act on other amino acids such as L-arginine, L-valine, and L-phenylalanine, as well as peptides containing L-leucine, demonstrating a broader acceptor scope. qmul.ac.ukexpasy.orggenome.jp

Table 1: Substrate Specificity of Acetyl-CoA:L-Leucine N-Acetyltransferase (EC 2.3.1.66)

Substrate Type Examples Activity
Acyl Donor Acetyl-CoA Primary
Propanoyl-CoA Slower
Acyl Acceptor L-Leucine Primary
L-Arginine Active
L-Valine Active
L-Phenylalanine Active
Peptides containing L-leucine Active

Enzymatic Degradation Pathways (Deacetylation)

The breakdown of N-Acetyl-L-leucine back to L-leucine and acetate (B1210297) is primarily carried out by a class of enzymes known as aminoacylases.

Aminoacylase I (ACY1), or N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14), is a key enzyme in the deacetylation of N-acetylated amino acids. biovendor.communi.cz This zinc-binding metalloprotease catalyzes the hydrolysis of N-acetyl-L-amino acids to yield a free L-amino acid and acetic acid. biovendor.comresearchgate.net ACY1 plays a significant role in the cytosolic breakdown of acetylated amino acids that are generated during the degradation of intracellular proteins. biovendor.com Its expression is notably high in the kidney and brain. biovendor.comnih.gov A deficiency in ACY1 can lead to an accumulation of various N-acetylated amino acids in the urine, including those of leucine, methionine, glutamic acid, alanine, glycine (B1666218), and valine. muni.cznih.gov

A critical aspect of N-Acetyl-leucine metabolism is its stereoselectivity. The body handles the L- and D-enantiomers of this compound very differently. plos.org Studies have shown that after oral administration of the racemic mixture (N-acetyl-DL-leucine), the plasma concentrations of the D-enantiomer are significantly higher than those of the L-enantiomer. plos.org This is attributed to the first-pass metabolism of N-Acetyl-L-leucine, likely through deacetylation, a process that does not occur with the D-enantiomer. plos.orgbiorxiv.org The D-enantiomer is largely excreted unchanged in the urine. researchgate.net

In tissues like the brain and muscle, levels of N-Acetyl-L-leucine are lower than those of N-Acetyl-D-leucine, which is consistent with the rapid conversion of the L-enantiomer into L-leucine for use in normal metabolic processes. plos.orgresearchgate.net This rapid utilization of N-Acetyl-L-leucine suggests that its metabolic conversion is a key part of its biological activity. researchgate.net Research indicates that while both enantiomers can be transported by the monocarboxylate transporter (MCT1), only the L-enantiomer is subsequently metabolized. researchgate.netresearchgate.net

Regulation of N-Acetylation and Deacetylation Processes

The process of deacetylation is also regulated. For instance, the D-enantiomer of N-acetyl-leucine can act as a competitive inhibitor of the enzyme that deacetylates N-Acetyl-L-leucine. researchgate.net This inhibition can slow down the conversion of the L-enantiomer to L-leucine. researchgate.net

Furthermore, the acetylation process itself can be a regulatory mechanism. N-terminal acetylation is a widespread and conserved process in eukaryotes, affecting a large percentage of proteins and contributing to their stability. hmdb.ca The availability of acetyl-CoA can influence which proteins are acetylated, thereby affecting their relative concentrations and functions. liverpool.ac.uk

Metabolic Pathways and Regulation of N Acetyl L Leucine

Integration with L-Leucine Catabolism

The metabolic journey of N-Acetyl-L-leucine begins with its transformation into L-leucine, allowing it to be processed by the cell's established machinery for handling branched-chain amino acids.

N-Acetyl-L-leucine functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into its active component. researchgate.netresearchgate.netresearchgate.net The acetylation of L-leucine alters its transport mechanism into cells; instead of using the L-type amino acid transporter (LAT1) like L-leucine, N-Acetyl-L-leucine is taken up by ubiquitously expressed monocarboxylate transporters (MCTs) such as MCT1, as well as organic anion transporters (OAT1 and OAT3). researchgate.netbiorxiv.orgnih.gov This transport switch allows for high intracellular concentrations. researchgate.net

Once inside the cell, N-Acetyl-L-leucine undergoes deacetylation, a process where the acetyl group is removed to yield L-leucine. plos.orgresearchgate.net This conversion is stereospecific, with studies showing that the L-enantiomer is metabolized, while the D-enantiomer is not. nih.govplos.org This metabolic step is believed to be carried out by intracellular acylase enzymes. researchgate.netresearchgate.net The rapid conversion of N-acetyl-L-leucine into L-leucine is consistent with its utilization in normal leucine (B10760876) metabolic pathways. plos.orgresearchgate.net Kinetic studies of liver fractions have quantified this conversion, demonstrating its efficiency. nih.gov

Table 1: Kinetic Parameters for the Conversion of N-Acetyl-L-Leucine to L-Leucine

OrganismKm (µM)Vmax (µmol/min/mg protein)Source
Human2166.8 nih.gov
Mouse692.6 nih.gov

Following its generation from N-Acetyl-L-leucine, L-leucine enters the catabolic pathway for branched-chain amino acids (BCAAs), which also includes isoleucine and valine. nyu.eduwikipedia.org Unlike most other amino acids, which are primarily degraded in the liver, BCAAs are predominantly metabolized in extra-hepatic tissues like skeletal muscle. nyu.edu

The degradation process involves two main steps:

Transamination : The first step is a reversible reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govmetwarebio.com This enzyme transfers the amino group from leucine to α-ketoglutarate, resulting in the formation of α-ketoisocaproate (α-KIC) and glutamate (B1630785). nyu.edunih.govmetwarebio.com

Oxidative Decarboxylation : The second step is an irreversible reaction catalyzed by the mitochondrial enzyme complex known as branched-chain α-ketoacid dehydrogenase (BCKDH). wikipedia.orgnih.govresearchgate.net This complex converts α-KIC into isovaleryl-CoA. wikipedia.orgmdpi.com

The isovaleryl-CoA is further metabolized through a series of oxidative reactions to ultimately yield acetyl-CoA and acetoacetate. nyu.eduwikipedia.org Because its end products can be converted into ketone bodies, leucine is classified as an exclusively ketogenic amino acid. nyu.eduwikipedia.org The acetyl-CoA produced can then enter the citric acid cycle for energy production. metwarebio.com

Table 2: Key Steps in L-Leucine Catabolism

StepEnzymeSubstrateProductSource
TransaminationBranched-chain aminotransferase (BCAT)L-Leucineα-Ketoisocaproate (α-KIC) nih.govmetwarebio.com
Oxidative DecarboxylationBranched-chain α-ketoacid dehydrogenase (BCKDH) complexα-Ketoisocaproate (α-KIC)Isovaleryl-CoA wikipedia.orgmdpi.com
Final ProductsVariousIsovaleryl-CoAAcetyl-CoA and Acetoacetate nyu.eduwikipedia.org

Influence on Global Cellular Metabolism

The catabolism of N-Acetyl-L-leucine has effects that extend beyond the BCAA pathway, influencing energy homeostasis and biosynthetic processes throughout the cell.

Research in animal models of neurodegenerative lysosomal storage disorders has shown that N-Acetyl-L-leucine can normalize aberrant glucose and glutamate metabolism. nnpdf.orgoup.com In a mouse model of Sandhoff's disease, treatment with acetyl-DL-leucine was found to normalize both glucose and glutamate metabolism in the cerebellum. nnpdf.orgmdpi.com Specifically, the treatment decreased the expression of glutamate dehydrogenase (GDH), an enzyme that converts glutamate to α-ketoglutarate to fuel the citric acid cycle, restoring its levels back to a normal range. mdpi.com

In models of Niemann-Pick disease type C (NPC), N-Acetyl-L-leucine treatment was observed to alter glucose metabolism. oup.com It mediates a shift in the metabolic flux, directing glucose metabolism away from lactate (B86563) production and toward pyruvate (B1213749) utilization by pyruvate dehydrogenase (PDH), which enhances the efficiency of the Krebs cycle. medrxiv.org This suggests an ability to correct metabolic dysfunction and promote more efficient energy production from glucose. medrxiv.orgcuresyngap1.org

A key consequence of N-Acetyl-L-leucine's influence on cellular metabolism is its ability to enhance mitochondrial function and energy production. researchgate.netresearchgate.net Studies have demonstrated that it can correct metabolic dysfunction and improve the production of adenosine (B11128) triphosphate (ATP). drugbank.com2minutemedicine.com This is achieved by promoting a shift in cellular energy strategy from glycolysis towards the more efficient process of oxidative phosphorylation (OXPHOS) for ATP synthesis. biorxiv.orgnih.gov

In a mouse model of NPC, N-Acetyl-L-leucine was shown to cause changes in the Krebs cycle flux, moving glucose metabolism towards dependency on pyruvate and the pyruvate dehydrogenase (PDH) complex. medrxiv.org This shift results in a significant enhancement of ATP production. medrxiv.org The restoration of more efficient ATP synthesis is a critical outcome, as it can help ameliorate dysfunction in energy-dependent cellular processes. medrxiv.org

The breakdown of L-leucine provides essential precursors for the synthesis of lipids and sterols. wikipedia.org A significant portion, estimated at around 40%, of dietary L-leucine is metabolized into acetyl-CoA. wikipedia.org This acetyl-CoA is a fundamental building block for a variety of biosynthetic pathways, including the formation of sterols and fatty acids. metwarebio.comwikipedia.org

The leucine metabolite α-ketoisocaproate (α-KIC) can be converted to HMG-CoA (3-hydroxy-3-methylglutaryl-CoA), which is a direct precursor for cholesterol synthesis. metwarebio.com Leucine metabolism occurs in various tissues, with muscle and adipose tissue being major sites where it is used for the formation of sterols. wikipedia.org In certain organisms, leucine is a major precursor for sterol and fatty acid biosynthesis. researchgate.net This connection highlights the role of leucine catabolism in supplying the necessary carbon skeletons for the production of essential structural and signaling lipids.

Regulation of Protein Synthesis and Degradation Research

The balance between protein synthesis and degradation is fundamental to cellular health and function. N-Acetyl-L-leucine has been shown to modulate this balance through its interaction with critical signaling networks that control anabolic and catabolic processes.

Interplay with mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. scielo.br Leucine itself is a well-established activator of mTOR complex 1 (mTORC1), a key component of this pathway. wikipedia.orgscielo.broup.com The activation of mTORC1 by leucine initiates a cascade of phosphorylation events that ultimately lead to increased protein synthesis. scielo.broup.com

Research on N-acetylated derivatives of leucine, such as N-acetylleucine amide, has provided insights into the potential interplay of N-Acetyl-L-leucine with the mTOR pathway. Studies have shown that N-acetylleucine amide can act as a competitive antagonist, inhibiting leucine-induced activation of p70(S6k), a downstream target of mTOR. researchgate.netnih.gov This inhibition leads to a G1 phase cell cycle arrest in Jurkat cells, a human leukemia T cell line, an effect similar to that of the mTOR inhibitor rapamycin. researchgate.netnih.gov This suggests that N-acetylated forms of leucine can modulate mTOR signaling, potentially by competing with leucine for binding to upstream sensors or by influencing other regulatory components of the pathway. researchgate.net

While L-leucine is a known potent activator of mTOR, studies on mouse models of Sandhoff's disease and Niemann-Pick disease type C treated with N-acetyl-dl-leucine (a racemic mixture) did not show changes in the levels or phosphorylation of mTOR. nnpdf.org This suggests that the neuroprotective effects observed in these models may not be directly mediated through mTOR activation. nnpdf.org One proposed mechanism for leucine's activation of mTORC1 involves its metabolite, acetyl-coenzyme A (AcCoA), which can promote the acetylation of the mTORC1 regulator, Raptor. nih.gov

The following table summarizes the effects of leucine and its N-acetylated derivatives on key components of the mTOR signaling pathway based on preclinical research.

CompoundModel SystemKey FindingsReference
Leucine Neonatal pigsStimulates muscle protein synthesis by increasing phosphorylation of mTOR, S6K1, and eIF4E-binding protein-1. oup.com
Leucine Porcine trophectoderm cellsIncreases cell proliferation through the MTOR-RPS6K-RPS6-EIF4EBP1 signal transduction pathway. oup.com
N-acetylleucine amide Rat hepatoma cell line, Jurkat cellsInhibits leucine-induced p70(S6k) activation and causes G1 cell cycle arrest. researchgate.netnih.gov researchgate.netnih.gov
N-acetyl-dl-leucine Mouse models of Sandhoff disease and Niemann-Pick disease type CNo significant changes in mTOR levels or phosphorylation were observed. nnpdf.org

Induction of Autophagy Flux in Preclinical Models

Autophagy is a catabolic process responsible for the degradation of damaged organelles and long-lived proteins, playing a crucial role in cellular quality control. nih.gov N-Acetyl-L-leucine has been demonstrated to induce autophagy flux, a measure of the efficiency of the autophagic process, in several preclinical models.

In a mouse model of Traumatic Brain Injury (TBI), treatment with N-Acetyl-L-leucine was found to partially restore autophagy flux in the cortices. nih.govmedrxiv.orgnih.gov This was evidenced by a reduction in the accumulation of autophagosomes and the cargo adaptor protein SQSTM1/p62. nih.gov The impairment of autophagy after TBI is linked to neuronal death, and the restoration of this process by N-Acetyl-L-leucine is associated with neuroprotective effects, including attenuated cortical cell death and reduced neuroinflammation. nih.govnih.govresearchgate.net

Similarly, in a mouse model of Sandhoff disease, N-acetyl-dl-leucine treatment was shown to increase autophagy. nnpdf.org The induction of autophagy by N-Acetyl-L-leucine is thought to be a key mechanism behind its therapeutic potential in various neurodegenerative conditions. medrxiv.org

The table below details the research findings on the induction of autophagy by N-Acetyl-L-leucine in different preclinical models.

CompoundPreclinical ModelKey Findings on AutophagyReference
N-Acetyl-L-leucine Mouse model of Traumatic Brain Injury (TBI)Partially restores autophagy flux, reduces accumulation of autophagosomes and SQSTM1, and attenuates neuronal cell death. nih.govnih.gov nih.govnih.govresearchgate.net
N-acetyl-dl-leucine Mouse model of Sandhoff diseaseIncreased autophagy was observed in cerebellar tissues. nnpdf.org

Cellular and Molecular Mechanisms of Action Preclinical Focus

Membrane Transport Mechanisms

Unlike L-leucine, N-Acetyl-L-leucine utilizes transporters that recognize organic anions and monocarboxylates, rather than amino acid transporters. nih.govnih.gov

Preclinical studies using human embryonic kidney cells that overexpress specific transporter proteins have identified N-Acetyl-L-leucine as a translocated substrate for Organic Anion Transporter 1 (OAT1, also known as SLC22A6) and Organic Anion Transporter 3 (OAT3, or SLC22A8). biorxiv.orgbiorxiv.orgintrabio.com These transporters are part of the solute carrier (SLC) family and are primarily expressed in tissues like the kidney and brain, where they are involved in the transport of a wide range of small, hydrophilic organic anions. biorxiv.org

The interaction of N-Acetyl-L-leucine with OAT1 and OAT3 is characterized as a low-affinity relationship. biorxiv.orgbiorxiv.org Research has determined the Michaelis constant (Kₘ), a measure of affinity, to be approximately 10 mM for both OAT1 and OAT3. biorxiv.orgbiorxiv.orgintrabio.com This low affinity, however, implies a high capacity for transport, meaning the transporters are less likely to become saturated at therapeutic concentrations. biorxiv.orgintrabio.com N-Acetyl-L-leucine not only acts as a substrate but also as an inhibitor of these transporters. researchgate.netnih.gov

Table 1: Affinity of N-Acetyl-L-leucine for Organic Anion Transporters (OATs)
TransporterAffinity (Kₘ)Reference
OAT1 (SLC22A6)~10 mM biorxiv.orgbiorxiv.orgintrabio.com
OAT3 (SLC22A8)~10 mM biorxiv.orgbiorxiv.orgintrabio.com

Further investigation into the transport of N-Acetyl-L-leucine identified the Monocarboxylate Transporter Type 1 (MCT1, or SLC16A1) as a key player. nih.govnih.gov MCT1 is ubiquitously expressed in almost all tissues and is responsible for the transport of various monocarboxylates, including lactate (B86563), pyruvate (B1213749), and drugs such as valproate. nih.govresearchgate.net

Studies have shown that N-Acetyl-L-leucine is a substrate for MCT1. nih.govnih.gov The affinity of MCT1 for N-Acetyl-L-leucine (Kₘ of 3.0 mM) is higher than that of the OAT transporters. nih.govresearchgate.net Interestingly, the D-enantiomer, N-Acetyl-D-leucine, is also transported by MCT1 and exhibits an even higher affinity with a Kₘ of 1.0 mM. nih.govresearchgate.net The widespread tissue distribution and lower affinity (compared to LAT1 for leucine) make MCT1 well-suited for the efficient uptake and distribution of N-Acetyl-L-leucine throughout the body. nih.govnih.gov

Table 2: Kinetic Parameters of N-Acetyl-leucine Enantiomers for Monocarboxylate Transporter 1 (MCT1)
CompoundAffinity (Kₘ)Inhibition (IC₅₀)Reference
N-Acetyl-L-leucine3.0 mM15 mM nih.govresearchgate.net
N-Acetyl-D-leucine1.0 mM11 mM nih.govresearchgate.net

A critical aspect of N-Acetyl-L-leucine's mechanism is its clear differentiation from the transport of its parent amino acid, L-leucine. L-leucine is primarily transported into cells by the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5). nih.govnih.gov LAT1 is a high-affinity (Kₘ ≈ 0.2 mM), low-capacity transporter. biorxiv.orgintrabio.com This high affinity means that LAT1 becomes saturated at relatively low concentrations of L-leucine. nih.govbiorxiv.org

In contrast, extensive research has demonstrated that N-Acetyl-L-leucine is neither a substrate nor a significant inhibitor of LAT1. nih.govnih.govresearchgate.netcuresyngap1.org The acetylation of the amino group on leucine (B10760876) prevents its recognition by the LAT1 transporter. nih.govnih.gov This transporter switching allows N-Acetyl-L-leucine to bypass the rate-limiting and competitive uptake mechanism used by L-leucine and other large essential amino acids. nih.govnih.gov

While carrier-mediated transport via OATs and MCT1 is dominant at physiological pH, passive diffusion can play a role under specific conditions. nih.govcuresyngap1.org In highly acidic environments, such as the stomach, N-Acetyl-L-leucine can become uncharged. curesyngap1.org This neutral form is more lipid-soluble and can cross cell membranes via passive diffusion. However, in the neutral pH of the intestine and other body tissues, the molecule is anionic and requires a transporter to enter cells. nih.gov

Intracellular Signaling Pathways

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, metabolism, and protein synthesis, and it is potently activated by L-leucine. plos.orgnih.gov The relationship between N-Acetyl-L-leucine and mTORC1 is complex. One hypothesis is that N-Acetyl-L-leucine functions as a prodrug; after being transported into the cell by MCT1 and OATs, it is hydrolyzed to L-leucine, which then activates mTORC1 signaling. nih.govnih.govnih.gov This mechanism would bypass the LAT1 transporter, which is considered a rate-limiting step for leucine-mediated mTORC1 activation. nih.govnih.gov

However, other preclinical evidence presents a more nuanced picture. A study in mouse models of Sandhoff disease and Niemann-Pick type C reported that treatment with N-acetyl-dl-leucine did not result in changes to the levels or phosphorylation of mTOR. nnpdf.org Conversely, a separate study investigating a related derivative, N-acetylleucine amide, found that it could inhibit amino acid-mTOR signaling, acting in a manner similar to rapamycin. nih.gov These differing findings suggest that the effects of N-Acetyl-L-leucine on the mTORC1 pathway may be context-dependent, varying by cell type, metabolic state, or the specific derivative being studied.

Effects on Autophagy-Lysosome Pathway Components

The autophagy-lysosome pathway is a critical cellular process for degrading and recycling damaged organelles and misfolded proteins. Dysregulation of this pathway is a hallmark of many neurodegenerative conditions. Studies suggest that N-Acetyl-L-leucine plays a significant role in modulating this system.

In a mouse model of traumatic brain injury, treatment with NALL was shown to improve lysosome-related autophagy flux, which is crucial for its neuroprotective function. medrxiv.orgnih.gov This restoration of autophagy is believed to restrict neuronal cell death and reduce neuroinflammation following injury. nih.govresearchgate.net Similarly, in a mouse model of Sandhoff disease, a lysosomal storage disorder, N-Acetyl-DL-leucine was found to increase autophagy. mdpi.comnnpdf.org Further research in models of Niemann-Pick disease type C (NPC) indicates that the normalization of lysosome-mitochondria contact sites by NALL is correlated with a restoration of autophagic flux. biorxiv.org Proteomic analysis of dopaminergic neurons derived from Parkinson's disease patients revealed that NALL treatment led to an upregulation of lysosomal proteins, further supporting its role in enhancing lysosomal function. nih.gov

Organelle Function Modulation

NALL's influence extends to the function of key cellular organelles, particularly lysosomes and mitochondria, and the critical communication between them.

Lysosomal storage disorders are characterized by the accumulation of undigested or partially digested macromolecules within lysosomes, leading to an increase in their size and number and disrupting cellular homeostasis. N-Acetyl-L-leucine has demonstrated the ability to counteract these pathological changes in various cellular models.

In fibroblast cells from patients with Niemann-Pick disease type C (NPC), a condition marked by lipid accumulation in lysosomes, NALL has been shown to reverse the disease phenotype. biorxiv.orgbiorxiv.org Specifically, studies using NPC1-deficient Chinese Hamster Ovary cells and patient-derived fibroblasts reported that both N-Acetyl-L-leucine and the racemic mixture N-Acetyl-DL-leucine could reduce the relative lysosomal volume in a dose-dependent manner. medrxiv.orgbiorxiv.org The L-enantiomer was found to be the most effective in correcting this phenotype. biorxiv.org The mechanism appears to involve the normalization of energy metabolism, which in turn ameliorates lysosomal dysfunction and reduces the pathological storage of substrates like unesterified cholesterol and sphingolipids. drugbank.com

Table 1: Effect of N-Acetyl-Leucine Enantiomers on Lysosomal Volume in NPC1 Models

CompoundCell ModelObserved Effect on Lysosomal VolumeReference
N-Acetyl-L-Leucine (NALL)NPC1-/- CHO Cells & Patient FibroblastsSignificant reduction, dose-dependent biorxiv.org
N-Acetyl-DL-Leucine (ADLL)NPC1-/- CHO Cells & Patient FibroblastsReduction (less effective than NALL) biorxiv.org
N-Acetyl-D-LeucineNPC1-/- CHO Cells & Patient FibroblastsNo statistically significant effect biorxiv.org

Growing evidence highlights the intricate link between lysosomal and mitochondrial function, with dysfunction in one often impacting the other. NALL appears to act on this lysosome-mitochondria axis. In NPC patient cells, the accumulation of lipids within lysosomes is strongly associated with mitochondrial dysfunction. biorxiv.org Treatment with NALL was found to reverse both the lysosomal and mitochondrial phenotypes in these cells. biorxiv.org

A key finding is NALL's effect on inter-organelle communication. In NPC models, physical contact sites between mitochondria and lysosomes are aberrantly expanded. biorxiv.org NALL treatment rescues these abnormal contact points, and this normalization directly correlates with the restoration of mitochondrial function. biorxiv.org Furthermore, discovery-based proteomics in Parkinson's disease patient-derived neurons showed that NALL treatment leads to an upregulation of mitochondrial proteins. nih.gov Mechanistically, NALL is thought to act as a metabolic modulator that helps rebalance (B12800153) dysregulated energy metabolism, improving the production of adenosine (B11128) triphosphate (ATP) in mitochondria. drugbank.comuni-marburg.de This normalization of cellular energy ameliorates mitochondrial dysfunction. drugbank.com

Cellular Bioenergetics and Redox State Modulation

NALL also influences the electrical and oxidative state of cells, contributing to its neuroprotective profile.

The stability of neuronal membrane potential is fundamental for proper cellular signaling and nerve impulse conduction. In in vitro recordings from an animal model of acute unilateral vestibulopathy, N-Acetyl-DL-leucine was shown to normalize the membrane potential of vestibular neurons that had been either hyperpolarized or depolarized. medrxiv.orgnih.gov This stabilizing effect on neuronal excitability is believed to improve the conduction of demyelinated axons and restore neuronal circuits. researchgate.netdrugbank.comnih.gov

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a common factor in neurodegeneration. N-Acetyl-leucine has been shown to bolster these defenses. In a mouse model of Sandhoff disease, treatment with N-Acetyl-DL-leucine led to a significant increase in the levels of superoxide (B77818) dismutase 1 (SOD1), a key enzyme that scavenges ROS. mdpi.comnnpdf.orgnih.gov Studies in Npc1-deficient mice also implicated altered antioxidant metabolism as a potential mechanism of action for N-Acetyl-L-leucine. nih.govnih.gov These findings indicate that NALL can induce antioxidant pathways, providing another layer to its neuroprotective effects. mdpi.com

Table 2: Summary of Preclinical Findings for N-Acetyl-L-leucine's Mechanisms

Mechanism CategorySpecific EffectModel SystemReference
Autophagy-Lysosome PathwayIncreases/restores autophagy fluxTraumatic Brain Injury, Sandhoff Disease (mouse models) mdpi.comnih.govnnpdf.org
Lysosomal HomeostasisReduces expanded lysosomal volumeNiemann-Pick Type C (cellular models) medrxiv.orgbiorxiv.org
Mitochondrial FunctionImproves mitochondrial energy metabolismNiemann-Pick Type C (mouse model) nnpdf.org
Inter-Organelle CommunicationNormalizes aberrant Mitochondria-Lysosome contactsNiemann-Pick Type C (cellular models) biorxiv.org
Neuronal BioenergeticsNormalizes neuronal membrane potentialVestibular neurons (in vitro animal model) medrxiv.orgdrugbank.comnih.gov
Redox State ModulationIncreases Superoxide Dismutase (SOD1) levelsSandhoff Disease (mouse model) mdpi.comnnpdf.orgnih.gov

Attenuation of Neuroinflammation in Experimental Models

Preclinical research, particularly in experimental models of traumatic brain injury (TBI), indicates that N-Acetyl-L-leucine (NALL) plays a significant role in mitigating neuroinflammatory processes. biorxiv.orgnih.govnih.gov Neuroinflammation is a critical component of the secondary injury cascade following TBI, contributing to progressive neurodegeneration through the activation of resident immune cells like microglia and the release of pro-inflammatory cytokines. biorxiv.orgnih.govnih.gov Studies utilizing a controlled cortical impact (CCI) mouse model of TBI have demonstrated that NALL administration can effectively reduce the expression of key neuroinflammatory markers. nih.govresearchgate.net

The anti-inflammatory effects of NALL appear to be multifaceted, involving the modulation of both pro-inflammatory and anti-inflammatory pathways. nih.govnnpdf.org In injured brain tissue, treatment with NALL has been shown to decrease the expression of several pro-inflammatory genes. researchgate.net This includes a marked reduction in the expression of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), which is involved in inflammasome-mediated responses and can trigger astrocyte activation. nih.govnih.gov Furthermore, research has documented NALL-mediated reductions in the messenger RNA (mRNA) levels of other pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), NLRP3 inflammasome, Tumor Necrosis Factor (TNF), Interferon-beta (IFN-β), and NADPH oxidase 2 (NOX2). nih.govresearchgate.net The downregulation of these mediators suggests that NALL can suppress key pathways that drive the neurotoxic inflammatory state post-injury. nih.gov

Research Findings on N-Acetyl-L-leucine and Neuroinflammatory Markers in a TBI Mouse Model

Experimental ModelMarker CategorySpecific Marker (Gene Symbol)Observed Effect of NALL TreatmentReference
Controlled Cortical Impact (CCI) in MicePro-inflammatoryInterleukin-1 beta (Il1b)Reduced mRNA levels nih.govresearchgate.net
Controlled Cortical Impact (CCI) in MicePro-inflammatoryinducible Nitric Oxide Synthase (Nos2)Reduced mRNA levels researchgate.net
Controlled Cortical Impact (CCI) in MicePro-inflammatoryNLRP3 Inflammasome (Nlrp3)Reduced mRNA levels researchgate.net
Controlled Cortical Impact (CCI) in MicePro-inflammatoryTumor Necrosis Factor (Tnf)Reduced mRNA levels researchgate.net
Controlled Cortical Impact (CCI) in MicePro-inflammatoryInterferon-beta (Ifnb1)Reduced mRNA levels researchgate.net
Controlled Cortical Impact (CCI) in MicePro-inflammatoryNADPH oxidase 2 (Cybb/NOX2)Reduced mRNA levels nih.govresearchgate.net
Controlled Cortical Impact (CCI) in MiceAnti-inflammatorySuppressor of cytokine signaling 3 (Socs3)Altered mRNA levels researchgate.net
Controlled Cortical Impact (CCI) in MiceAnti-inflammatoryChitinase-like 3 (Chil3/YM-1)Altered mRNA levels researchgate.net
Controlled Cortical Impact (CCI) in MiceAnti-inflammatoryInterleukin-4 receptor (Il4r)Altered mRNA levels researchgate.net
Controlled Cortical Impact (CCI) in MiceAnti-inflammatoryArginase 1 (Arg1)Altered mRNA levels researchgate.net

Applications of Deuterium Labeling D10 in Metabolic Research

Stable Isotope Tracer Methodologies

Stable isotope tracers, such as deuterated L-leucine, enable researchers to follow the journey of a specific molecule through various biochemical reactions, providing unparalleled insights into the intricate wiring of cellular metabolism. nih.gov This approach has become increasingly accessible with the widespread adoption of high-resolution mass spectrometers. nih.gov

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. creative-proteomics.comcreative-proteomics.com Stable isotope tracers are fundamental to this methodology. isotope.com In a typical MFA experiment, cells or organisms are supplied with a substrate, such as glucose or an amino acid, that has been enriched with a stable isotope like deuterium (B1214612). As the labeled substrate is metabolized, the isotope is incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the flow of atoms through the metabolic network and thereby calculate the rates of the enzymatic reactions. isotope.comox.ac.uk

Deuterium-labeled compounds, including derivatives of L-leucine, are instrumental as tracers in these studies to probe the activity of specific pathways. clearsynth.com For instance, by tracking the ten deuterium atoms from N-acetyl-L-leucine (D10), investigators can gain insights into amino acid metabolism and its contribution to other central metabolic pathways. creative-proteomics.com

Metabolomics Profiling with Deuterated Standards

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. isotope.com Deuterated compounds are critical for achieving accurate and precise measurements in metabolomics, where they are often used as internal standards. isotope.comsigmaaldrich.com When analyzing complex biological matrices, such as plasma or tissue extracts, variations in sample preparation and instrument response can introduce errors. clearsynth.com

By adding a known amount of a deuterated standard, like N-acetyl-L-leucine (D10), to each sample, these variations can be normalized. clearsynth.com Since the deuterated standard has nearly identical chemical and physical properties to the endogenous (unlabeled) analyte, it experiences similar effects during extraction, derivatization, and ionization in the mass spectrometer. clearsynth.comresearchgate.net By comparing the signal of the endogenous metabolite to that of the deuterated internal standard, a more accurate quantification can be achieved. sigmaaldrich.comclearsynth.com This approach is widely used in both targeted and untargeted metabolomics studies to obtain reliable data on metabolite concentrations. sigmaaldrich.com

Biomolecular Nuclear Magnetic Resonance (NMR) Studies

Deuterium labeling is a valuable technique in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of large molecules like proteins. nih.govcambridge.org The presence of a large number of hydrogen (¹H) atoms in a protein results in complex NMR spectra with significant signal overlap, making analysis difficult. nih.gov

By replacing hydrogen atoms with deuterium, the ¹H NMR spectra can be greatly simplified. nih.govstudymind.co.uk This is because deuterium has a different nuclear spin and resonance frequency, effectively rendering it "invisible" in standard ¹H NMR experiments. studymind.co.uk In the context of N-acetyl-L-leucine (D10), its incorporation into proteins allows researchers to selectively observe specific regions or simplify crowded spectral regions, facilitating the assignment of resonance signals and the determination of protein structure and conformation. nih.govnih.gov This technique is particularly powerful for studying large proteins and protein complexes that would otherwise be intractable by conventional NMR methods. cambridge.org

Analytical Quantification Standards

The precise and accurate quantification of metabolites is paramount in many areas of research, from clinical diagnostics to drug discovery. Deuterated compounds, including N-acetyl-L-leucine (D10), serve as the gold standard for quantitative analysis using mass spectrometry.

Use as Internal Standard in GC-MS and LC-MS Methodologies

In quantitative analysis using GC-MS and LC-MS, stable isotope-labeled internal standards are considered the ideal choice for ensuring accuracy and precision. researchgate.netresearchgate.net N-acetyl-L-leucine (D10) is used as an internal standard for the quantification of its unlabeled counterpart, N-acetyl-L-leucine. caymanchem.comglpbio.com

The principle relies on the co-elution of the analyte and the deuterated internal standard during chromatography and their simultaneous detection by the mass spectrometer. researchgate.net Because the internal standard is chemically identical to the analyte, it accounts for any sample loss during preparation and corrects for variations in ionization efficiency in the mass spectrometer's source. nih.govscispace.com However, a known issue with deuterated standards is that they can sometimes elute slightly earlier than their non-deuterated counterparts in liquid chromatography, a phenomenon known as the "isotope effect". nih.gov Despite this, the benefits of using deuterated internal standards in reducing matrix effects and improving reproducibility far outweigh this minor drawback. acanthusresearch.com

Analytical TechniqueRole of N-acetyl-L-leucine (D10)Key AdvantagePotential Consideration
GC-MSInternal StandardCorrects for variability in derivatization and injection.Potential for isotopic exchange under certain conditions. hilarispublisher.com
LC-MSInternal StandardCompensates for matrix effects and ionization suppression. clearsynth.comChromatographic shift (isotope effect) leading to slight retention time differences. nih.gov

Validation of Isotopic Integrity in Research Applications

For deuterated compounds to be effective as tracers or internal standards, their isotopic purity and structural integrity must be rigorously validated. rsc.org It is crucial to determine the percentage of isotopic enrichment and to ensure that the deuterium atoms are located at the intended positions within the molecule and have not been exchanged. acanthusresearch.comrsc.org

Validation ParameterAnalytical TechniqueInformation Provided
Isotopic EnrichmentHigh-Resolution Mass Spectrometry (HR-MS)Precise mass measurement to calculate the percentage of deuteration. rsc.org
Structural IntegrityNuclear Magnetic Resonance (NMR) SpectroscopyConfirms the location of deuterium atoms and the overall molecular structure. rsc.org
Chemical PurityChromatography (GC, LC) coupled with MS or other detectorsIdentifies and quantifies any non-labeled or other chemical impurities.

Investigation of Isotope Effects on Metabolic and Pharmacokinetic Profiles

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule can significantly alter its metabolic fate and pharmacokinetic properties. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater mass of deuterium compared to protium, resulting in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. taylorandfrancis.comwikipedia.org Cleavage of this bond is often the rate-limiting step in metabolic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Consequently, deuteration can slow down the rate of metabolism, leading to notable changes in the drug's profile. nih.govnih.gov

Metabolic Profiling and Stability

The primary metabolic pathway for N-acetyl-L-leucine is deacetylation to form L-leucine, which is then further metabolized. nih.govox.ac.uk While the N-acetyl group itself is a primary site for metabolic activity, the deuteration in the leucine (B10760876) moiety of L-leucine, N-acetyl (D10) could potentially influence interactions with metabolizing enzymes.

Studies on other deuterated molecules have shown that the introduction of deuterium can lead to "metabolic switching," where the metabolic pathway is shifted to other non-deuterated sites on the molecule. taylorandfrancis.comnih.gov For L-leucine, N-acetyl (D10), this could mean that if a particular C-H bond on the leucine part of the molecule is involved in a minor metabolic pathway, its deuteration could decrease the rate of that pathway, potentially increasing the formation of other metabolites.

The investigation of metabolic stability often involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound is then measured. For a deuterated compound like L-leucine, N-acetyl (D10), a lower rate of metabolism compared to its non-deuterated counterpart would be indicative of a positive kinetic isotope effect.

Table 1: Comparative in vitro Metabolic Stability of N-acetyl-L-leucine and L-leucine, N-acetyl (D10) in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Kinetic Isotope Effect (KIE) on CLint
N-acetyl-L-leucine35.219.72.5
L-leucine, N-acetyl (D10)88.07.9

This interactive table presents hypothetical data based on typical KIE values observed in metabolic studies of deuterated compounds. The data illustrates the expected increase in metabolic stability for the D10 variant.

Pharmacokinetic Parameters

Pharmacokinetic studies of the enantiomers of N-acetyl-DL-leucine have revealed that the L-enantiomer undergoes first-pass metabolism, likely through deacetylation. ox.ac.ukplos.orgnih.gov By slowing this metabolic process, the D10 labeling in L-leucine, N-acetyl (D10) would be expected to enhance its oral bioavailability.

The following table illustrates the potential impact of deuteration on the pharmacokinetic profile of N-acetyl-L-leucine following oral administration, based on findings from analogous deuterated drug studies.

Table 2: Projected Pharmacokinetic Parameters of N-acetyl-L-leucine and L-leucine, N-acetyl (D10) in Plasma
ParameterN-acetyl-L-leucineL-leucine, N-acetyl (D10)Fold Change
Cmax (ng/mL)150022501.5
AUC (ng·h/mL)450090002.0
t½ (h)2.55.02.0
CL/F (L/h/kg)0.220.110.5

This interactive table provides a projection of how deuteration might alter the key pharmacokinetic parameters of N-acetyl-L-leucine. The values are illustrative and based on general observations in the field of deuterated pharmaceuticals.

Analytical Methodologies for N Acetyl L Leucine D10 in Research

Chromatographic Separation Techniques

The accurate analysis of N-Acetyl-L-Leucine (D10) in research settings relies on advanced chromatographic techniques capable of high resolution and sensitivity. These methods are essential for separating the analyte from complex matrices and for distinguishing between its stereoisomers.

Ultra-Performance Liquid Chromatography (UPLC) for Separation and Detection

Ultra-Performance Liquid Chromatography (UPLC) is a pivotal technique for the analysis of N-acetyl-leucine compounds. nih.govresearchgate.net Its application enhances chromatographic resolution and sample throughput, making it superior to conventional HPLC methods. scispace.com UPLC systems are frequently coupled with mass spectrometry or fluorescence detectors to achieve sensitive and specific quantification. nih.govresearchgate.net In practice, UPLC has been successfully employed for the determination of N-acetyl-DL-leucine in various biological samples, including saliva, hair, and fingernails. nih.govresearchgate.netnih.gov The separation is often accomplished using C18 columns, which are well-suited for retaining and separating the derivatized or underivatized forms of the analyte. researchgate.netnih.gov

A study developing a method for analyzing N-acetyl-DL-leucine enantiomers in human fingernails utilized a C18 column (2.1 × 150 mm, 1.9 μm) with UPLC-ESI-MS/MS detection. nih.gov Another method for saliva analysis also employed UPLC with a C18 column for chiral separation after pre-column derivatization. researchgate.net These applications underscore the robustness of UPLC in providing the necessary separation efficiency for complex biological samples. researchgate.net

Reversed Phase (RP) Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC)

Reversed Phase (RP) chromatography is a cornerstone of the analytical methods for N-acetyl-leucine. This technique typically uses a nonpolar stationary phase (like C18) and a polar mobile phase. For metabolite identification, reversed-phase ultrahigh-performance liquid chromatography is utilized, often with a gradient elution of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% formic acid). nih.gov The high resolving power of RP-UPLC is essential for separating the target analyte from other endogenous compounds in biological matrices. scispace.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for separating highly polar compounds that are poorly retained on traditional reversed-phase columns. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. While specific applications for N-Acetyl-L-Leucine (D10) are not extensively detailed, HILIC is a well-established technique for the separation of amino acids and their derivatives. researchgate.net Given the polar nature of N-acetyl-leucine, HILIC could be a valuable, complementary technique to RP chromatography for its analysis.

Chiral Separation of Enantiomers

Distinguishing between the enantiomers of N-acetyl-leucine (N-acetyl-D-leucine and N-acetyl-L-leucine) is critical, as they can exhibit different pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Chiral liquid chromatography is the definitive method for this purpose. nih.govplos.org

Two primary strategies are employed for the chiral separation of N-acetyl-leucine enantiomers:

Direct Chiral HPLC : This method uses a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. A notable example is the use of a Supelco Astec CHIROBIOTIC T chiral HPLC column (2.1 x 150 mm, 5 μm particle size) for the quantification of N-acetyl-D-leucine and N-acetyl-L-leucine in plasma and tissue samples. nih.gov

Indirect Separation via Derivatization : This approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 column. A validated method for saliva analysis uses pre-column derivatization with (R)-(-)-4-(N, N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole [(R)-(-)-DBD-APy]. nih.govresearchgate.net This method achieved complete separation of the labeled N-Ac-DL-Leu diastereomers with a resolution value of 1.93. nih.govresearchgate.net A similar derivatization strategy was used for analysis in human fingernails, achieving a resolution of 1.75. nih.gov

The table below summarizes key parameters from studies on the chiral separation of N-acetyl-leucine enantiomers.

ParameterMethod 1: Chiral HPLC-MS nih.govMethod 2: UPLC-FL with Derivatization nih.govMethod 3: UPLC-MS/MS with Derivatization nih.gov
Technique Chiral HPLC with Mass SpectrometryUPLC with Fluorescence DetectionUPLC with Tandem Mass Spectrometry
Column Supelco Astec CHIROBIOTIC T chiralC18C18
Derivatizing Agent None (Direct Separation)(R)-(-)-DBD-APyDBD-Apy
Sample Matrix Mouse PlasmaHuman SalivaHuman Fingernails
Resolution Baseline separation achieved1.931.75
Limit of Quantification 25 ng/mL (D-enantiomer), 50 ng/mL (L-enantiomer)40-120 pmol/mL1.50 fmol (LOD)

Spectrometric Detection Methods

Following chromatographic separation, sensitive and specific detection methods are required for the accurate quantification and identification of N-Acetyl-L-Leucine (D10).

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of N-acetyl-leucine. nih.govplos.org High-resolution mass spectrometers, such as the Q-Exactive hybrid Orbitrap MS, provide accurate mass measurements, which aid in the confident identification of the analyte. nih.gov

Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity by monitoring the fragmentation of a specific precursor ion into product ions. mdpi.com This technique, often performed in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode, is crucial for quantitative studies in complex biological matrices. nih.govspringernature.com

In the analysis of N-acetyl-leucine, a PRM method has been described where the quadrupole acts as a mass filter for the precursor ions. nih.govplos.org For the deuterated standard N-Acetyl-L-Leucine (D10), the precursor ion with m/z 176 would be selected, while the non-deuterated analyte has a precursor ion of m/z 172. These ions are then fragmented, and specific product ions (m/z 134 for the D10 variant and m/z 130 for the non-deuterated form, corresponding to the leucine (B10760876) fragment) are used for quantification. nih.govplos.org This highly specific detection method minimizes interference from other co-eluting compounds. mdpi.com UPLC-ESI-MS/MS methods have been successfully developed for the quantification of N-acetyl-leucine in human hair and fingernails, demonstrating the technique's utility for analysis in non-invasive biological samples. researchgate.netnih.gov

Fluorescence Detection (FL) in UPLC Applications

Fluorescence detection offers a highly sensitive alternative to mass spectrometry, particularly when derivatization is employed. lcms.cz For compounds like N-acetyl-leucine that are not natively fluorescent, a pre-column derivatization step with a fluorescent tag is necessary.

A validated UPLC method for the determination of N-acetyl-DL-leucine in human saliva utilizes this approach. nih.gov The enantiomers are derivatized with (R)-(-)-4-(N, N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole [(R)-(-)-DBD-APy], a reagent that imparts strong fluorescence to the molecules. nih.govresearchgate.net This allows for their sensitive detection and quantification following separation on a C18 column. researchgate.net

The performance characteristics of this UPLC-FL method highlight its suitability for quantitative bioanalysis.

Performance MetricResult nih.govresearchgate.net
Linearity Range 10-300 μM
Correlation Coefficient (r²) ≥ 0.9999
Limit of Quantitation (LOQ) 40-120 pmol/mL
Mean Recovery (N-Ac-L-Leu) 102.48%
Mean Recovery (N-Ac-D-Leu) 104.68%

This derivatization strategy, combined with the high resolving power of UPLC and the sensitivity of fluorescence detection, provides a robust and reliable method for the chiral analysis of N-acetyl-leucine in biological fluids. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Metabolic Profiling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a principal analytical technique in metabolic profiling, offering non-destructive and highly reproducible analysis of metabolites in complex biological samples. nih.gov Its application in studying compounds like N-Acetyl-L-Leucine (D10) provides significant quantitative and structural information. nih.gov The fundamental principle of ¹H NMR involves placing a sample in a strong magnetic field and exciting the protons with radiofrequency pulses. nih.gov As the protons relax, they emit a signal that is recorded as a free induction decay (FID), which is then converted into a spectrum showing signal intensity versus chemical shift. nih.gov

In metabolomics, ¹H NMR is valued for its ability to provide an overview of a wide range of metabolites simultaneously with minimal sample preparation. nih.gov It is an inherently quantitative technique, where the area of a signal is directly proportional to the number of protons giving rise to it, allowing for the determination of metabolite concentrations. nih.gov For a molecule like N-Acetyl-L-Leucine (D10), the ¹H NMR spectrum would display characteristic signals for the protons in its structure. For instance, distinct peaks would correspond to the acetyl methyl group, the protons on the leucine side chain, and the alpha-proton. The chemical environment of each proton determines its specific chemical shift (expressed in ppm), while spin-spin coupling between neighboring protons provides information on the connectivity of the molecule. nih.gov

Despite its lower sensitivity compared to mass spectrometry, the robustness and high reproducibility of ¹H NMR make it a valuable tool for large-scale epidemiological studies and for obtaining absolute quantification of many metabolites, including amino acids and their derivatives. nih.govnih.gov Challenges in ¹H NMR-based metabolomics include spectral overlap in complex mixtures, which can complicate the identification and quantification of individual compounds. nih.gov

Below is a table summarizing key parameters in a typical ¹H NMR experiment for metabolic profiling.

ParameterDescriptionRelevance in Metabolomics
Magnetic Field Strength The strength of the spectrometer's magnet, measured in Tesla (T) or MHz for protons.Higher field strengths provide greater sensitivity and better resolution of overlapping signals.
Chemical Shift (δ) The position of a signal in the NMR spectrum, relative to a reference compound.Indicates the chemical environment of the protons, aiding in metabolite identification. researchgate.net
Signal Multiplicity The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to spin-spin coupling.Provides information about the number of adjacent protons, helping to elucidate molecular structure.
Signal Integration The area under an NMR peak.Directly proportional to the number of protons, allowing for quantitative analysis of metabolite concentrations. nih.gov
Pulse Sequence A specific series of radiofrequency pulses and delays used to acquire the NMR data.Can be chosen to suppress large signals (like water) or to highlight specific types of metabolites.

Sample Preparation and Matrix Considerations for Research Studies

The quality and reliability of analytical results for N-Acetyl-L-Leucine (D10) are critically dependent on the methods used for sample preparation. The protocol must be tailored to the specific biological matrix being studied, such as cell lysates, animal tissues, or biofluids, to ensure efficient extraction of the analyte and removal of interfering substances. thermofisher.com

Cell Lysates: Preparation of cell lysates for metabolite analysis typically begins with harvesting cultured cells and washing them with a phosphate-buffered saline (PBS) to remove residual culture media. uthsc.edu Cell lysis is then achieved using various methods, including sonication or the addition of specific lysis buffers, which may contain detergents to solubilize cell membranes. uthsc.edunih.gov To halt enzymatic activity that could alter metabolite concentrations, samples are often kept on ice or treated at high temperatures (e.g., 95°C for 5 minutes). uthsc.edu After lysis, proteins, which can interfere with the analysis, are often precipitated using cold organic solvents like acetone (B3395972) and removed by centrifugation. uthsc.edunih.gov The resulting supernatant, containing the small molecule metabolites, is then collected for analysis. uthsc.edu

Animal Tissues: For animal tissues, immediate processing after collection is crucial to preserve the metabolic state. A common approach is to snap-freeze the tissue in liquid nitrogen, which quenches metabolic processes, followed by storage at -80°C. nih.gov For analysis, the frozen tissue is typically homogenized or pulverized to break down the complex tissue structure. researchgate.net Extraction of N-Acetyl-L-Leucine (D10) is then performed, often using a solvent system such as a methanol/water mixture, followed by centrifugation to separate the soluble metabolites from tissue debris and precipitated proteins. researchgate.net An alternative for tissue preparation, particularly in clinical settings, is formalin fixation and paraffin (B1166041) embedding (FFPE); however, this method can alter the chemical composition of the sample and is less ideal for metabolomic studies compared to snap-freezing. nih.gov

Biofluids: Biofluids like blood, plasma, serum, and urine are common matrices in metabolic research. biotage.com Preparation methods for these samples can range from simple procedures to more complex extraction techniques. A straightforward approach involves dilution and filtration to remove particulates that could interfere with analytical instrumentation. biotage.com For more complex biofluids or when higher sensitivity is required, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. biotage.comresearchgate.net These techniques separate the analyte of interest from matrix components based on properties like polarity and solubility, resulting in a cleaner and often more concentrated sample for analysis. biotage.com The pH of the biofluid may also be adjusted to optimize the extraction efficiency of the target analyte. biotage.com

The table below summarizes common preparation techniques for different biological matrices.

MatrixKey Preparation StepsCommon TechniquesConsiderations
Cell Lysates Cell harvesting, washing, lysis, protein precipitation, supernatant collection.Sonication, detergent-based lysis, acetone/methanol precipitation, centrifugation. uthsc.edunih.govRapidly quenching metabolic activity is critical. Removal of proteins and lipids is necessary to prevent analytical interference.
Animal Tissues Snap-freezing, homogenization/pulverization, solvent extraction, clarification.Cryo-homogenization, solvent extraction (e.g., methanol/chloroform/water), centrifugation. nih.govresearchgate.netSnap-freezing in liquid nitrogen is the gold standard to preserve the in vivo metabolic profile. nih.gov
Biofluids (e.g., plasma, urine) Dilution, filtration, extraction, concentration.Protein precipitation (PPT), liquid-liquid extraction (LLE), solid-phase extraction (SPE). biotage.comThe choice of technique depends on the analyte's concentration and the complexity of the matrix. Minimizing variability during extraction is key. biotage.com

Preclinical Research Models and Mechanistic Insights

In Vitro Cellular Models for Mechanistic Elucidation

Studies in Patient-Derived Fibroblasts

In vitro studies utilizing fibroblasts from patients with Niemann-Pick disease type C (NPC) have been instrumental in understanding the cellular effects of N-acetyl-L-leucine. Research has demonstrated that N-acetyl-L-leucine can reverse certain disease-related cellular phenotypes in these non-neuronal cells. nih.gov Specifically, investigations confirmed that fibroblasts derived from NPC patients with severe disease exhibit enlarged lysosomal storage, a key cellular characteristic of the disorder. biorxiv.orgbiorxiv.org Treatment with N-acetyl-L-leucine was shown to be highly effective in reducing this prominent cellular phenotype in patient-derived fibroblasts. biorxiv.orgbiorxiv.orgintrabio.com

Analysis of Lysosomal Volume and Cellular Phenotypes

A significant focus of in vitro research has been the analysis of lysosomal volume, a primary cellular phenotype of lysosomal storage disorders like Niemann-Pick disease type C (NPC). biorxiv.orgbiorxiv.org In cellular models, including NPC1-deficient Chinese Hamster Ovary (CHO) cells and patient-derived fibroblasts, a key characteristic is an increased relative volume of the endosomal/lysosomal system. biorxiv.orgbiorxiv.org

Studies using LysoTracker, a fluorescent dye that accumulates in acidic organelles, demonstrated that both the racemic mixture N-acetyl-DL-leucine and the specific enantiomer N-acetyl-L-leucine reduced the relative lysosomal volume in these cells in a dose-dependent manner. biorxiv.orgbiorxiv.org Further analysis revealed that N-acetyl-L-leucine was the most effective enantiomer in correcting the relative lysosomal volume in non-neuronal NPC cells. biorxiv.orgintrabio.com The therapeutic effects appear to be primarily due to the L-enantiomer. nih.gov In fibroblasts from NPC patients, N-acetyl-L-leucine was most effective at reducing these lysosomal volumes, followed by the racemic mixture, while the D-enantiomer did not produce a statistically significant effect. biorxiv.orgbiorxiv.org

Table 1: Effect of N-acetyl-leucine compounds on Relative Lysosomal Volume in NPC Patient Fibroblasts
CompoundEffectiveness in Reducing Lysosomal VolumeStatistical Significance
N-Acetyl-L-LeucineMost Effective***p &lt;0.001 biorxiv.orgbiorxiv.org
N-Acetyl-DL-LeucineEffective**p &lt;0.01 biorxiv.orgbiorxiv.org
N-Acetyl-D-LeucineNot Statistically SignificantN/A biorxiv.orgbiorxiv.org

In Vivo Animal Models for Pathophysiological Mechanisms

Studies in Traumatic Brain Injury (TBI) Mouse Models

In mouse models of traumatic brain injury (TBI) induced by controlled cortical impact (CCI), orally administered N-acetyl-L-leucine (NALL) has demonstrated significant neuroprotective effects. dntb.gov.uanih.gov Treatment with NALL led to improved motor and cognitive outcomes in injured mice. dntb.gov.uanih.gov

Mechanistically, these improvements are associated with an attenuation of cortical cell death and a reduction in neuroinflammatory markers. dntb.gov.uanih.govnnpdf.org Research indicates that NALL treatment can partially restore autophagy flux in the injured mouse brain, a process crucial for clearing damaged cellular components. dntb.gov.uanih.gov This restoration of autophagy is believed to contribute to the observed neuroprotective effects, restricting neuronal cell death and neuroinflammation following TBI. dntb.gov.uanih.govnih.gov The treatment also led to a marked attenuation of lesion volume, demonstrating a prolonged neuroprotective function. nih.gov These findings position N-acetyl-L-leucine as a promising candidate for mitigating the neurological damage caused by TBI. dntb.gov.uanih.gov

Table 2: Key Findings in TBI Mouse Models Treated with N-acetyl-L-leucine
Outcome MeasureResult of NALL TreatmentAssociated Mechanism
Functional Recovery (Motor & Cognitive)Significantly improved dntb.gov.uanih.govPartial restoration of autophagy flux dntb.gov.uanih.gov
Cortical Cell DeathAttenuated dntb.gov.uanih.govnnpdf.org
NeuroinflammationReduced expression of markers dntb.gov.uanih.govnnpdf.org
Lesion VolumeMarkedly attenuated nih.gov

Research in Lysosomal Storage Disorder Animal Models (e.g., Niemann-Pick type C, GM2 Gangliosidosis)

Animal models of lysosomal storage disorders have been crucial in demonstrating the neuroprotective potential of N-acetyl-L-leucine.

In the Sandhoff disease mouse model of GM2 Gangliosidosis (Hexb-/-), N-acetyl-leucine treatment significantly reduced ataxia and improved gait. nih.govnih.govmedrxiv.org These positive findings in animal models correlate with clinical observations and support the therapeutic potential of N-acetyl-L-leucine for these devastating neurodegenerative diseases. nih.govmedrxiv.org

Vestibular Compensation Studies in Rodent and Feline Models

The effects of N-acetyl-L-leucine on central vestibular compensation have been investigated in rodent and feline models following surgically induced vestibular deficits.

In a rat model of unilateral chemical labyrinthectomy, which mimics an acute vestibular lesion, intravenous administration of N-acetyl-L-leucine significantly accelerated the compensation of postural symptoms. nih.govnih.gov This effect was dose-dependent and specific to the L-enantiomer; N-acetyl-D-leucine did not produce a significant effect on postural recovery. biorxiv.orgnih.govnih.gov The acceleration of postural compensation in the N-acetyl-L-leucine treated group was estimated to be advanced by about six days compared to controls. nih.govnih.gov The mechanism is thought to involve the activation of the vestibulocerebellum and deactivation of the posterolateral thalamus. nih.gov

Similarly, a study in a unilateral vestibular neurectomy cat model also indicated that N-acetyl-L-leucine is the active enantiomer responsible for accelerating the vestibular compensation process, likely through its action on vestibular nuclei neurons. nih.gov

Table 3: Effect of N-acetyl-leucine Enantiomers on Postural Imbalance in a Rat Model of Unilateral Labyrinthectomy
Treatment GroupEffect on Postural Imbalance Score (at Day 7)Significance vs. Sham
N-acetyl-L-leucineSignificant Reduction nih.govnih.govp &lt; 0.01 nih.govnih.gov
N-acetyl-DL-leucineSignificant Reduction nih.govnih.govp &lt; 0.03 nih.govnih.gov
N-acetyl-D-leucineNo Significant Reduction nih.govnih.govNot Significant nih.govnih.gov

Characterization of Enantiomeric-Specific Activities in Preclinical Settings

Preclinical research has been instrumental in dissecting the distinct pharmacological profiles of the enantiomers of N-acetyl-leucine, primarily focusing on N-acetyl-L-leucine and N-acetyl-D-leucine. These studies have consistently demonstrated that the therapeutic effects observed with the racemic mixture, N-acetyl-DL-leucine, are predominantly attributable to the L-enantiomer. nih.govplos.org The D-enantiomer is often found to be inactive or, in some contexts, may even interfere with the action of the L-enantiomer. ox.ac.ukresearchgate.net

A significant body of research in animal models of vestibular dysfunction has highlighted the superior efficacy of N-acetyl-L-leucine. In a cat model of unilateral vestibular neurectomy, which induces symptoms such as head roll tilt, postural imbalance, and spontaneous nystagmus, treatment with N-acetyl-L-leucine and N-acetyl-DL-leucine significantly accelerated behavioral recovery compared to placebo. tay-sachs-sandhoff.denih.gov In stark contrast, N-acetyl-D-leucine showed no beneficial effects, with the recovery profile of animals in this group being indistinguishable from those receiving a placebo. tay-sachs-sandhoff.denih.gov These findings strongly suggest that N-acetyl-L-leucine is the active component responsible for promoting central vestibular compensation. tay-sachs-sandhoff.denih.gov

Further mechanistic insights from these vestibular studies, utilizing µPET imaging, have revealed that N-acetyl-L-leucine, but not the D-enantiomer, leads to a significant increase in regional cerebral glucose metabolism in the vestibulo-cerebellum. tay-sachs-sandhoff.de This localized metabolic enhancement correlates with the observed improvements in postural balance. tay-sachs-sandhoff.de

In the context of lysosomal storage disorders, specifically Niemann-Pick disease type C (NPC), in vitro studies have also underscored the enantiomer-specific activity. In fibroblast cell models derived from NPC patients, N-acetyl-L-leucine was the most effective enantiomer in reducing the relative lysosomal volume, a key pathological hallmark of the disease. biorxiv.orgbiorxiv.org While N-acetyl-DL-leucine also showed a significant effect, N-acetyl-D-leucine did not produce a statistically significant reduction in lysosomal volume. biorxiv.orgbiorxiv.org

The differential activities of the enantiomers can be explained by their distinct pharmacokinetic and metabolic profiles. ox.ac.ukplos.orgnih.gov Pharmacokinetic studies in mice have revealed that when administered as a racemate, the maximum plasma concentration (Cmax) and the area under the curve (AUC) are substantially higher for the D-enantiomer compared to the L-enantiomer. nih.govplos.orgplos.orgnih.gov This is attributed to the rapid metabolism of N-acetyl-L-leucine into L-leucine, while the D-enantiomer is not readily deacetylated. ox.ac.uknih.gov Furthermore, there is evidence that N-acetyl-D-leucine can inhibit the intestinal uptake of N-acetyl-L-leucine, further reducing the systemic exposure of the active enantiomer when administered as a racemic mixture. ox.ac.ukplos.orgnih.gov Both enantiomers are transported by the monocarboxylate transporter 1 (MCT1), but only the L-enantiomer undergoes significant metabolism. researchgate.netnih.gov

The following tables summarize the key findings from preclinical studies comparing the activities of N-acetyl-leucine enantiomers.

Table 1: Enantiomeric Activity in a Unilateral Vestibular Neurectomy Cat Model

ParameterN-acetyl-L-leucineN-acetyl-D-leucineN-acetyl-DL-leucinePlacebo
Behavioral Recovery Strongly and significantly accelerated tay-sachs-sandhoff.denih.govNo effect tay-sachs-sandhoff.denih.govStrongly and significantly accelerated tay-sachs-sandhoff.denih.govBaseline recovery tay-sachs-sandhoff.denih.gov
Locomotor Balance Recovery Functional recovery achieved approximately twice as early tay-sachs-sandhoff.deNo significant difference from placebo tay-sachs-sandhoff.deFunctional recovery achieved approximately twice as early tay-sachs-sandhoff.deBaseline recovery tay-sachs-sandhoff.de
Regional Cerebral Glucose Metabolism (vestibulo-cerebellum) Significant increase tay-sachs-sandhoff.deNo effect tay-sachs-sandhoff.deSignificant increase tay-sachs-sandhoff.deNo change tay-sachs-sandhoff.de

Table 2: Enantiomeric Activity in Niemann-Pick Type C (NPC) Fibroblast Models

ParameterN-acetyl-L-leucineN-acetyl-D-leucineN-acetyl-DL-leucine
Reduction in Relative Lysosomal Volume Most effective (***p <0.001) biorxiv.orgbiorxiv.orgNot statistically significant biorxiv.orgbiorxiv.orgEffective (**p <0.01) biorxiv.orgbiorxiv.org

Table 3: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Following Oral Administration of the Racemate

Pharmacokinetic ParameterN-acetyl-L-leucineN-acetyl-D-leucine
Maximum Plasma Concentration (Cmax) Lower nih.govplos.orgplos.orgnih.govMuch greater nih.govplos.orgplos.orgnih.gov
Area Under the Curve (AUC) Lower nih.govplos.orgplos.orgnih.govMuch greater nih.govplos.orgplos.orgnih.gov
Metabolism (Deacetylation) Rapidly converted to L-leucine ox.ac.uknih.govNot readily metabolized ox.ac.uknih.gov
Intestinal Uptake Subject to inhibition by the D-enantiomer ox.ac.ukplos.orgnih.govInhibits uptake of the L-enantiomer ox.ac.ukplos.orgnih.gov

Future Directions in Academic Research on N Acetyl L Leucine D10

Elucidating Undiscovered Metabolic Pathways and Metabolites

The primary metabolic pathway of N-Acetyl-L-Leucine involves its conversion to L-leucine. nih.gov Studies using deuterated N-acetyl-dl-leucine have shown that the L-enantiomer is metabolized, correlating with the appearance of L-leucine. nih.gov This conversion is likely carried out by acylases with a high selectivity for the L-enantiomer. plos.orgnih.gov

However, the complete metabolic landscape of N-Acetyl-L-Leucine is likely more complex. Future research will need to focus on identifying other potential, yet undiscovered, metabolic pathways and downstream metabolites. It has been observed that N-acetyl-dl-leucine treatment can normalize glucose and glutamate (B1630785) metabolism in animal models of certain diseases. nnpdf.org This suggests that NALL or its metabolites may influence central carbon metabolism and neurotransmitter synthesis pathways. The use of N-Acetyl-L-Leucine (D10) as a tracer will be instrumental in mapping the journey of the acetyl and leucine (B10760876) moieties beyond the initial deacetylation. Researchers will investigate whether the acetyl group enters the acetyl-CoA pool, thereby influencing a wide array of anabolic and catabolic processes, or if the intact molecule undergoes other modifications before breaking down.

Advanced Isotopic Tracer Strategies for Fine-Tuning Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of reactions in metabolic networks. nih.govosti.gov The use of stable isotope tracers, such as ¹³C-labeled substrates, is central to MFA. nih.govudel.edu N-Acetyl-L-Leucine (D10), a deuterated tracer, offers a unique tool for fine-tuning metabolic flux analysis related to its own metabolism and its influence on broader cellular metabolism.

Future strategies will involve combining N-Acetyl-L-Leucine (D10) with other isotopic tracers (e.g., ¹³C-glucose, ¹³C-glutamine) to resolve complex metabolic questions. nih.gov This dual-labeling approach can provide a more comprehensive picture of how NALL influences key metabolic junctions, such as the entry of carbon into the TCA cycle or the balance between glycolysis and oxidative phosphorylation. Advanced computational modeling will be required to interpret the complex labeling patterns that arise from these experiments, allowing for a more precise quantification of metabolic fluxes in response to NALL.

Table 1: Advanced Isotopic Tracer Strategies for N-Acetyl-L-Leucine (D10) Research

Tracer Strategy Metabolic Question Addressed Analytical Technique Expected Outcome
N-Acetyl-L-Leucine (D10) alone Fate of the leucine backbone after deacetylation. Mass Spectrometry (MS) Quantification of D10-leucine incorporation into proteins and other metabolites.
N-Acetyl-L-Leucine (D10) + [U-¹³C₆]Glucose Impact of NALL on central carbon metabolism. MS, Nuclear Magnetic Resonance (NMR) Elucidation of shifts in glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle fluxes.
N-Acetyl-L-Leucine (D10) + [U-¹³C₅]Glutamine Influence of NALL on glutamine metabolism and neurotransmitter synthesis. MS, NMR Measurement of changes in glutamate, GABA, and other amino acid synthesis rates.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological impact of N-Acetyl-L-Leucine, a systems-level approach is necessary. The integration of various "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to NALL. nih.govnih.gov This multi-omics approach is crucial for moving beyond the known transport and primary metabolism to uncover the broader mechanisms of action. researchgate.net

Future research will focus on generating these comprehensive datasets from cellular and animal models treated with N-Acetyl-L-Leucine (D10). For example, transcriptomics (RNA-seq) can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can provide a snapshot of the metabolic state. ebi.ac.uk By integrating these layers of data, researchers can construct detailed molecular networks to identify key pathways and regulatory nodes affected by NALL, such as those involved in neuroinflammation, autophagy, and mitochondrial function, which have been implicated in its neuroprotective effects. nnpdf.orgnih.govmedrxiv.org

Exploration of Stereoselective Interactions with Cellular Components beyond Transport Proteins

Research has clearly established that the transport and metabolism of N-Acetyl-Leucine are stereoselective, with the L-enantiomer being the pharmacologically active form. nih.govplos.orgnih.gov This stereoselectivity is attributed to interactions with specific transporters and enzymes. nih.govnih.gov However, it is plausible that N-Acetyl-L-Leucine also has stereoselective interactions with other cellular components that contribute to its therapeutic effects.

Future studies will need to explore these potential interactions. For instance, it has been suggested that NALL might directly interact with neurotransmitter receptors, such as glycine (B1666218) and AMPA receptors, or modulate neuronal membrane properties by interacting with phospholipids. nih.govmedrxiv.org Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography with immobilized NALL can be used to identify novel binding partners. The D-enantiomer, N-Acetyl-D-Leucine, serves as an essential negative control in these experiments to confirm the stereoselectivity of any identified interactions.

Table 2: Potential Stereoselective Interactions for Investigation

Potential Cellular Component Hypothesized Interaction Experimental Approach Significance
Neurotransmitter Receptors (e.g., AMPA, Glycine) Allosteric modulation of receptor activity. Electrophysiology (e.g., patch-clamp) on cells expressing the receptors. Direct modulation of synaptic transmission.
Membrane Phospholipids Alteration of membrane fluidity and ion channel function. In vitro membrane fluidity assays; molecular dynamics simulations. Influence on neuronal excitability and signaling.
Intracellular Signaling Proteins Binding to and modulating the activity of kinases, phosphatases, or other signaling molecules. Affinity pull-down assays followed by mass spectrometry; enzyme activity assays. Identification of novel signaling pathways affected by NALL.

Table of Compounds Mentioned

Compound Name
N-Acetyl-L-Leucine (NALL)
L-LEUCINE, N-ACETYL (D10)
L-Leucine
N-acetyl-dl-leucine
N-Acetyl-D-Leucine
Acetyl-CoA
Glucose
Glutamate
Glutamine

Q & A

Q. How should researchers evaluate the reliability of published data on deuterated amino acid applications?

  • Answer : Assess whether methods include validation steps (e.g., isotopic purity checks), statistical power calculations, and replication attempts. Prioritize studies citing primary sources (e.g., NMR/MS spectra) over those relying solely on supplier data. Tools like the CONSORT checklist improve critical appraisal .

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